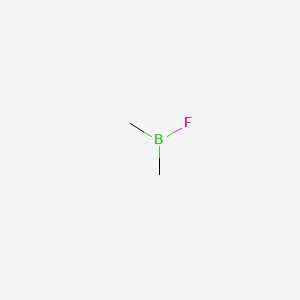

Borane, fluorodimethyl-

Description

Significance in Organoborane Chemistry

The significance of Borane (B79455), fluorodimethyl- in organoborane chemistry stems from its nature as a Lewis acid and its intriguing electronic structure. Organoboron compounds, which feature a carbon-boron bond, are fundamental reagents and intermediates in organic synthesis. vdoc.pub The reactivity of these compounds is largely dictated by the electron-deficient nature of the boron atom.

The stability of fluorodimethylborane is noteworthy. Unlike some other organoboranes that may be prone to disproportionation, fluorodimethylborane exhibits considerable stability. oregonstate.edu This stability can be attributed to the strong boron-fluorine bond, which has partial double bond character due to the aforementioned π-back-bonding. This characteristic distinguishes it from other organohaloboranes and makes it a valuable compound for studying the principles of organoborane stability and reactivity.

Scope of Academic Inquiry and Research Directions

The unique properties of Borane, fluorodimethyl- have made it a focal point of various academic inquiries and have opened up several promising research directions. These investigations span from fundamental spectroscopic and computational studies to potential applications in catalysis and materials science.

Spectroscopic and Computational Studies: The molecular structure and dynamics of Borane, fluorodimethyl- have been extensively investigated using various spectroscopic techniques, including infrared and NMR spectroscopy. oregonstate.edu These studies provide valuable data on bond lengths, bond angles, and vibrational frequencies, offering insights into the molecule's geometry and electronic environment. Computational chemistry has also been a powerful tool to complement experimental findings. scirp.orgresearchgate.net Theoretical calculations have been employed to understand the electronic structure, bonding, and reactivity of fluorodimethylborane, including the nature of the boron-fluorine bond and the factors influencing its Lewis acidity. researchgate.net

Lewis Acid Catalysis: The Lewis acidic nature of Borane, fluorodimethyl- suggests its potential as a catalyst in various organic transformations. rsc.orgrsc.org Lewis acids are known to activate substrates and facilitate a wide range of reactions. While specific catalytic applications of fluorodimethylborane are still an emerging area of research, its properties are analogous to other well-studied boron-based Lewis acids used in processes like Diels-Alder reactions, hydroborations, and reductions. rsc.orgnih.gov The tunability of its Lewis acidity through substituent effects makes it an interesting candidate for the development of new catalytic systems.

Frustrated Lewis Pair (FLP) Chemistry: A particularly exciting area of modern chemistry where fluorodimethylborane could play a role is in Frustrated Lewis Pair (FLP) chemistry. FLPs are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.orgrsc.org This "frustration" leads to unique reactivity, including the activation of small molecules like H₂, CO₂, and others. Given its Lewis acidic nature, fluorodimethylborane could potentially be used as the acidic component in an FLP system, opening up avenues for new metal-free catalytic processes. nih.gov

Precursor in Materials Science: Organoboron compounds are increasingly being explored as precursors for the synthesis of advanced materials. berkeley.eduarxiv.orgnih.gov The controlled decomposition of these precursors can lead to the formation of boron-containing ceramics, thin films, and nanoparticles with unique properties. Borane, fluorodimethyl-, with its defined stoichiometry and volatility, could serve as a valuable precursor in chemical vapor deposition (CVD) or other material synthesis techniques.

Gaseous Dielectrics: An interesting and less conventional area of research for fluorodimethylborane is its potential application as a gaseous dielectric. google.com Gaseous dielectrics are used as insulators in high-voltage equipment. The properties of fluorodimethylborane, such as its thermal stability and elemental composition, have led to its consideration for such applications. google.com

Interactive Data Tables

Chemical and Physical Properties of Borane, fluorodimethyl-

| Property | Value |

| CAS Number | 353-46-8 |

| Molecular Formula | C₂H₆BF |

| Molecular Weight | 59.88 g/mol |

| Melting Point | -147.4 °C |

| Boiling Point | -42.4 °C |

| Dipole Moment | 1.32 D |

Data sourced from various chemical databases.

Properties

CAS No. |

353-46-8 |

|---|---|

Molecular Formula |

C2H6BF |

Molecular Weight |

59.88 g/mol |

IUPAC Name |

fluoro(dimethyl)borane |

InChI |

InChI=1S/C2H6BF/c1-3(2)4/h1-2H3 |

InChI Key |

JHLZWFXOKRZQOT-UHFFFAOYSA-N |

Canonical SMILES |

B(C)(C)F |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Advanced Synthetic Routes to Borane (B79455), fluorodimethyl-

The preparation of fluorodimethylborane (Me₂BF) can be approached through several synthetic strategies, primarily involving the introduction of a fluorine atom onto a dimethylboryl moiety. The choice of method often depends on the availability of precursors and the desired scale and purity of the product.

Direct Fluorination Pathways

Direct fluorination pathways involve the substitution of a leaving group on a dimethylborane precursor with a fluoride (B91410) ion. A common and effective precursor for this transformation is chlorodimethylborane (Me₂BCl). The greater strength of the boron-fluorine bond compared to the boron-chlorine bond provides the thermodynamic driving force for the reaction. The fluorination can be achieved using various fluoride sources, such as alkali metal fluorides (e.g., NaF, KF) or more reactive reagents like antimony trifluoride (SbF₃).

Another potential, though less common, direct pathway is the partial fluorination of trimethylborane (Me₃B). This approach is challenging due to the strength of the boron-carbon bond and the potential for multiple fluorination events, leading to a mixture of products, including difluoromethylborane (MeBF₂) and trifluoroborane (BF₃). Achieving selectivity for the mono-fluorinated product requires careful control of stoichiometry and reaction conditions.

Alternative Fluorinating Agent Strategies

The synthesis of organofluoroboranes can employ a wide array of fluorinating agents, each with distinct advantages and disadvantages in terms of reactivity, selectivity, and handling requirements. While elemental fluorine is highly reactive and generally unselective, modern reagents offer milder and more controlled alternatives. acsgcipr.org Electrophilic fluorinating agents, such as Selectfluor, are particularly effective for fluorinating carbon-centered nucleophiles but can also be adapted for reactions with organoboranes. wikipedia.orgalfa-chemistry.com Nucleophilic agents, which deliver a fluoride anion, are more common for substitution reactions at the boron center.

The table below outlines several classes of fluorinating agents and their general applicability in organoborane synthesis.

| Fluorinating Agent Class | Specific Examples | General Application in Borane Chemistry | Key Characteristics |

| Metal Fluorides | KF, NaF, CsF, SbF₃ | Halide exchange reactions (e.g., from B-Cl to B-F). | Readily available and easy to handle; reactivity varies with the cation. acsgcipr.org |

| Sulfur Fluorides | Sulfur Tetrafluoride (SF₄), DAST | Deoxyfluorination; can convert B-OH groups to B-F. | Highly reactive and corrosive; often require specialized handling. acsgcipr.orgtcichemicals.com |

| N-F Reagents | Selectfluor, NFSI | Electrophilic fluorination of organoboron derivatives. wikipedia.orgalfa-chemistry.com | Often crystalline solids, stable, and easier to handle than gaseous reagents. alfa-chemistry.com |

| Hydrogen Fluoride | Anhydrous HF, Pyridine-HF | Halide exchange or reaction with B-H or B-C bonds. | Extremely corrosive and hazardous, requiring specialized equipment. tcichemicals.com |

Precursor Reactivity and Selectivity in Fluorodimethylborane Synthesis

The choice of precursor is critical in determining the efficiency and selectivity of fluorodimethylborane synthesis. The reactivity of the starting material is directly related to the nature of the bond being cleaved at the boron center.

Chlorodimethylborane (Me₂BCl): This is often the preferred precursor. The boron-chlorine bond is relatively weak and highly polarized, making the boron atom electrophilic and susceptible to nucleophilic attack by a fluoride ion. This leads to a clean and high-yielding halide exchange reaction.

Trimethylborane (Me₃B): Using trimethylborane as a precursor is more complex. The boron-carbon bond is strong and less polar than a B-Cl bond, necessitating harsher reaction conditions or more powerful fluorinating agents. A significant challenge is achieving selectivity; the reaction can proceed to form MeBF₂ and BF₃ if not carefully controlled.

Dimethylborane (Me₂BH): This precursor, often handled as a dimer, features a boron-hydrogen bond. While B-H bonds can be converted to B-F bonds, the hydridic nature of the hydrogen atom can lead to side reactions, particularly with electrophilic fluorinating agents.

The selectivity of the fluorination reaction is paramount. In precursors like Me₂BCl, the primary reaction is a straightforward substitution. However, with precursors like Me₃B, the statistical distribution of products and the increasing Lewis acidity of the borane as methyl groups are replaced by fluorine atoms (Me₃B < Me₂BF < MeBF₂ < BF₃) can complicate the synthesis of the desired mono-fluoro product.

Development of Novel Borane, fluorodimethyl- Derivatives

The fluorodimethylborane scaffold serves as a foundational structure for the development of more complex organoboron compounds with tailored properties. By modifying the methyl groups, new derivatives with altered steric and electronic characteristics can be designed.

Design Principles for Modified Borane Scaffolds

A primary goal in designing modified borane scaffolds is the modulation of their Lewis acidity. The Lewis acidity of a borane is a measure of its ability to accept an electron pair and is a critical factor in its reactivity and catalytic activity. cardiff.ac.uk The electron-withdrawing nature of the fluorine atom in fluorodimethylborane makes it a stronger Lewis acid than trimethylborane. This acidity can be further tuned by replacing the methyl groups with other substituents.

The design principles are guided by the electronic effects of the substituents:

Electron-Withdrawing Groups (EWGs): Replacing methyl groups with EWGs (e.g., pentafluorophenyl (C₆F₅), carboranes) dramatically increases the Lewis acidity of the boron center. researchgate.netnih.gov This is due to the inductive effect of the electronegative atoms in the substituent, which pulls electron density away from the boron atom, making it more electron-deficient.

Electron-Donating Groups (EDGs): Conversely, introducing EDGs would decrease the Lewis acidity relative to the methyl analog, although this is a less common strategy for this class of compounds.

The following table illustrates how modifying the substituents on a generic R₂BF scaffold can influence its Lewis acidity.

| General Structure | Substituent (R) | Expected Electronic Effect | Predicted Relative Lewis Acidity |

| (C₆F₅)₂BF | Pentafluorophenyl | Strong Electron-Withdrawing | Very High |

| (CF₃)₂BF | Trifluoromethyl | Strong Electron-Withdrawing | High |

| (CH₃)₂BF | Methyl | Weak Electron-Donating | Moderate |

| (Phenyl)₂BF | Phenyl | Inductive Withdrawing / Mesomeric Donating | Moderate (less than Me₂BF) |

Stereoselective Synthesis Approaches for Borane, fluorodimethyl- Analogs

Creating chiral analogs of fluorodimethylborane requires the introduction of stereocenters, which can be achieved by synthesizing dialkylfluoroboranes with non-identical and stereochemically complex alkyl groups (e.g., R¹R²BF). The development of stereoselective methods for such syntheses is an advanced area of organoboron chemistry.

One potential strategy involves the use of a chiral precursor. For example, a chiral dialkylborane could be synthesized and then subjected to fluorination. If the fluorination step does not affect the existing stereocenters on the alkyl groups, the chirality is retained in the final product.

A more sophisticated approach is the stereoselective fluorination of a prochiral organoborane. This would involve a substrate with two identical, but enantiotopic, groups attached to the boron. The use of a chiral fluorinating agent or a chiral catalyst could then, in principle, lead to the selective fluorination of one of these groups, generating a chiral product. While methods for the highly efficient and stereoselective electrophilic fluorination of carbon centers have been developed, their application to organoborane substrates is less explored but represents a promising avenue for future research. wikipedia.org

Reactivity and Reaction Mechanisms of Borane, Fluorodimethyl

Lewis Acidity and Electron-Deficient Behavior

Borane (B79455), fluorodimethyl-, like other boranes, is characterized by an electron-deficient boron center, which makes it a Lewis acid. wikipedia.orgfiveable.me An electron-deficient compound is one that has fewer valence electrons than required to form localized bonds between all atoms. wikipedia.org This deficiency drives their ability to accept electron pairs from donor species, a defining characteristic of Lewis acids. fiveable.me

The electron-deficient nature of fluorodimethylborane is fundamental to its chemical behavior, influencing its reactivity in various reactions. oregonstate.edu This inherent electron deficiency is a key factor in its ability to participate in the reactions discussed in the following sections.

Nucleophilic Substitution Pathways Involving the Boron-Fluorine Bond

Nucleophilic substitution is a class of reactions where an electron-rich nucleophile replaces a leaving group on an electron-deficient substrate. wikipedia.org In the context of Borane, fluorodimethyl-, the boron atom acts as the electrophilic center, and the fluorine atom can serve as a leaving group.

The strength of the carbon-halogen bond is a critical factor in determining the rate of nucleophilic substitution reactions. libretexts.org The carbon-fluorine bond is the strongest single bond to carbon, making alkyl fluorides generally unreactive towards SN2 reactions. libretexts.orgcas.cn However, nucleophilic substitution at a boron center is a different scenario. The B-F bond, while strong, can be cleaved under appropriate conditions.

The reaction proceeds through the attack of a nucleophile on the electron-deficient boron atom. This can lead to the formation of a tetracoordinate boron intermediate, from which the fluoride (B91410) ion is subsequently displaced. The feasibility of this pathway is influenced by the nature of the nucleophile and the reaction conditions. For instance, direct nucleophilic substitution of cage B-H bonds in carboranes has been achieved using Grignard reagents, highlighting that strong nucleophiles can displace groups attached to boron. nih.gov

Intramolecular Rearrangements and Migration Phenomena

Intramolecular rearrangements are reactions that involve the reorganization of the atoms within a single molecule. In the context of organoboranes, these rearrangements are well-documented and often involve the migration of a substituent from or to the boron atom.

A relevant example of such a rearrangement is the 2,3-sigmatropic rearrangement observed in the reaction of arylhydroxylamines with electrophilic trifluoromethylthiolated reagents, which involves a sulfur and oxygen transfer process. nih.gov While this specific example does not directly involve fluorodimethylborane, it illustrates the principle of intramolecular migration that can occur in related systems. The propensity for such rearrangements is influenced by the electronic and steric properties of the substituents on the boron atom.

Role as a Reagent in Carbon-Fluorine Bond Formation

The formation of carbon-fluorine bonds is a significant transformation in organic synthesis due to the unique properties that fluorine imparts to molecules. nih.gov Boron-containing reagents can play a role in these fluorination reactions.

While fluorodimethylborane itself is not a primary fluorinating agent in the same vein as reagents like DAST or Selectfluor, its derivatives and related borane species are utilized in deoxyfluorination reactions. sigmaaldrich.comresearchgate.net These reactions typically involve the activation of an alcohol, followed by nucleophilic attack by a fluoride source.

Borane-Mediated Deoxyfluorination Mechanisms

Deoxyfluorination is a crucial method for synthesizing organofluorine compounds from alcohols. nih.gov Borane-mediated deoxyfluorination has emerged as a novel approach with distinct selectivity profiles compared to traditional methods. nih.govnih.gov

The general mechanism involves the in-situ generation of an O-alkyl-N-H-isourea from an alcohol, which then reacts with a borane and a fluoride source, such as triethylamine (B128534) trihydrofluoride (Et₃N • 3HF). nih.govnih.gov The borane plays a critical role in controlling the selectivity of the reaction.

A key feature of borane-mediated deoxyfluorination is its high selectivity for secondary (2°) alcohols over primary (1°), tertiary (3°), and even benzylic alcohols. nih.govnih.gov This selectivity is contrary to what is typically observed in SN1 (favoring 3°) or SN2 (favoring 1° and benzylic) reactions. nih.govucalgary.ca

The origin of this high secondary selectivity lies in the relative stability of the N-borane-O-alkyl-isourea intermediates. nih.gov The rate of carbodiimide (B86325) elimination from these intermediates is the selectivity-determining step and is influenced by the steric and electronic environment of the alcohol substrate. nih.gov

Table 1: Chemo- and Regioselective Deoxyfluorination of Diols Mediated by Borane

| Substrate (Diol) | Product | Yield (%) | Selectivity (2°:1°) |

| 5β-cholane-3α,24-diol | 5b | 42 | 4:1 |

| Loxoprofen-derived diol | 5c | Moderate | High |

| Diol with reducible alkene | 5d | Moderate | Excellent |

| Flexible diol (4e) | 5e | <5 | - |

| Data sourced from a study on borane-mediated deoxyfluorination. nih.gov |

The stereochemistry of borane-mediated deoxyfluorination provides insight into the reaction mechanism. Studies have shown that the deoxyfluorination of an enantiopure secondary alcohol proceeds with complete inversion of configuration. nih.gov This stereochemical outcome is consistent with an SN2-type mechanism where the nucleophile (fluoride) attacks the carbon center from the side opposite to the leaving group. cas.cnnih.gov

The combination of high secondary selectivity and an SN2-like inversion of stereochemistry highlights the unique nature of this borane-mediated transformation, offering a new strategy to overcome the inherent selectivity limitations of classical nucleophilic substitution reactions. nih.gov

Applications in Advanced Organic Synthesis

Catalytic Applications of Borane (B79455), fluorodimethyl- and its Adducts

The catalytic prowess of fluorodimethylborane and its adducts is a cornerstone of its utility in modern organic chemistry. Its ability to act as a Lewis acid, coupled with the potential for incorporation into chiral frameworks, opens up a wide array of synthetic possibilities.

Lewis Acid Catalysis in Organic Transformations

As a Lewis acid, fluorodimethylborane can activate a variety of functional groups, thereby facilitating a range of organic transformations. This catalytic activity is central to its application in synthesis. While the broader class of halogenated boranes is well-studied, the specific applications of fluorodimethylborane are noteworthy. Boron-based Lewis acids, in general, have gained significant traction in organic synthesis due to their ability to mediate reactions that are traditionally catalyzed by metals. rsc.orgnih.govresearchgate.net The electron-deficient nature of the boron atom in fluorodimethylborane allows it to accept electron density from donor molecules, thereby activating them towards nucleophilic attack or other transformations.

Asymmetric Catalysis with Chiral Borane Derivatives

The development of asymmetric catalysis is a paramount goal in organic synthesis, enabling the selective synthesis of one enantiomer of a chiral molecule. Chiral derivatives of boranes have emerged as powerful catalysts in this field. escholarship.orgnih.gov While specific data on chiral derivatives of fluorodimethylborane is not extensively documented in readily available literature, the principles of generating chiral borane catalysts are well-established. A common strategy involves the in situ synthesis of chiral boranes through the hydroboration of chiral alkenes or alkynes. nih.gov This approach allows for the creation of a chiral environment around the Lewis acidic boron center, which can then influence the stereochemical outcome of a reaction.

Stoichiometric Reagent Applications in Complex Molecule Synthesis

Beyond its catalytic roles, fluorodimethylborane also serves as a valuable stoichiometric reagent in the synthesis of complex organic molecules. Its reactivity allows for precise chemical modifications, including selective reductions and the formation of new carbon-boron and carbon-carbon bonds.

Selective Reduction Reactions

Boranes are well-known for their ability to reduce various functional groups. While powerful reducing agents like lithium aluminum hydride reduce a wide range of functionalities, more selective reagents are often required in complex syntheses. mdpi.com Borane reagents can be tailored to achieve this selectivity. For instance, certain borane derivatives exhibit chemoselectivity, reducing one functional group in the presence of another. While specific detailed research findings on the selective reduction capabilities of fluorodimethylborane are not abundant, the general principles of borane-mediated reductions apply. The reactivity and selectivity of borane reagents can be modulated by the substituents on the boron atom.

Hydroboration and Carboboration Reactions

Hydroboration, the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, is a cornerstone of organoboron chemistry. researchgate.netrsc.org This reaction, pioneered by H.C. Brown, provides a versatile method for the anti-Markovnikov hydration of alkenes and alkynes, among other transformations. The general mechanism involves the concerted addition of the B-H bond to the unsaturated system.

Carboboration, the addition of a boron-carbon bond across an unsaturated carbon-carbon bond, is another powerful tool for the formation of new carbon-carbon and carbon-boron bonds. researchgate.netillinois.edu This reaction allows for the construction of complex carbon skeletons. The use of highly electrophilic boranes can facilitate these reactions under mild conditions. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations offer profound insights into the electronic structure and bonding characteristics of Borane (B79455), fluorodimethyl-, a molecule of significant theoretical interest. These computational approaches allow for a detailed examination of its molecular orbitals, charge distribution, and the nature of its chemical bonds.

The polarity of a chemical bond is determined by the difference in electronegativity between the two bonded atoms. ebsco.comyoutube.com In the case of the boron-carbon (B-C) bond in fluorodimethylborane, computational analyses reveal a specific electron distribution. When atoms with differing electronegativities form a covalent bond, the shared electrons are pulled more strongly toward the more electronegative atom, creating a partial negative charge on that atom and a partial positive charge on the other. ebsco.com The electronegativity difference between boron and carbon dictates the polarity of the B-C bond. If this difference falls within a certain range (typically 0.5 to 1.7), the bond is considered polar covalent. ebsco.comyoutube.com

The boron-fluorine (B-F) bond is a key feature of fluorodimethylborane and related fluoroborane compounds. mdpi.comnih.gov Computational studies, particularly at high levels of theory such as CCSD(T)/CBS, have been employed to calculate the bond dissociation enthalpies (BDEs) of B-F bonds in a variety of molecules. mdpi.comnih.gov These studies show that B-F bonds are generally very strong. mdpi.comnih.gov

Natural Bond Orbital (NBO) analysis provides further insight into the nature of the B-F bond. For instance, in related molecules like F–B(OH)₂, NBO analysis identifies a sigma (σ) bond between boron and fluorine. Additionally, it reveals a significant second-order interaction energy between the lone pair on the fluorine atom and the empty p-orbital on the boron atom, which is indicative of a partial double bond character. nih.gov This donation of electron density from the fluorine p-orbital to the empty boron p-orbital is a crucial aspect of the bonding in boron trihalides and their derivatives. wikipedia.org The extent of this π-bonding is thought to influence the Lewis acidity of these compounds. wikipedia.org

The performance of various density functional theory (DFT) methods in accurately calculating B-F BDEs has been systematically evaluated. nih.gov It has been found that only a select few DFT functionals can reproduce high-level CCSD(T)/CBS results with chemical accuracy. nih.gov

Molecular Symmetry and Group Theoretical Analysis

The symmetry of a molecule provides crucial information about its properties and behavior. uomustansiriyah.edu.iqtu-bs.de Group theory is the mathematical framework used to describe and classify molecular symmetry. uomustansiriyah.edu.iqtu-bs.de

For molecules that exhibit large-amplitude internal motions, such as the rotation of methyl groups, the concept of a "non-rigid" molecule is employed. srce.hr The symmetry of such molecules is described by the full non-rigid group (f-NRG), which includes not only the point group symmetry operations but also the operations corresponding to these internal motions. srce.hracademicjournals.org

Computational studies have been performed to determine the f-NRG of fluorodimethylborane. scirp.orgscirp.org These calculations, which consider the molecule to have a C_s point group, have established that the f-NRG of fluorodimethylborane is a group of order 18 with 6 conjugacy classes. scirp.orgscirp.org The character table of this group has also been computed using specialized software packages like GAP. scirp.orgscirp.org This information is valuable for understanding the dynamics of the molecule and for applications in spectroscopy. scirp.orgscirp.org

Computational methods are essential for studying the conformational landscape and dynamics of molecules. kobv.denih.gov Techniques like molecular dynamics (MD) simulations can, in principle, map the free energy landscape and characterize the transitions between different metastable conformational states. nih.gov However, the presence of high energy barriers can make it computationally expensive to sample the entire conformational space. nih.gov

For fluorodimethylborane, the internal rotation of the two methyl groups represents the primary conformational dynamic. The f-NRG analysis provides a theoretical framework for understanding the symmetry aspects of these internal motions. scirp.orgscirp.org More detailed computational studies, potentially employing enhanced sampling techniques, would be necessary to fully characterize the energetics and pathways of these conformational changes. nih.govplos.orgarxiv.orgnih.gov

Reaction Pathway Elucidation and Transition State Analysis

Understanding the mechanisms of chemical reactions is a fundamental goal of chemistry. numberanalytics.com Computational chemistry provides powerful tools for elucidating reaction pathways and characterizing the high-energy transition states that connect reactants, intermediates, and products. numberanalytics.comdiva-portal.org

The exploration of reaction pathways can be complex, especially for systems with many possible intermediates and transition states. chemrxiv.org Automated methods for global reaction route mapping (GRRM) have been developed to systematically search for important reaction pathways using quantum chemical calculations. rsc.org These methods can identify pathways for isomerization, dissociation, and association reactions. rsc.org

Transition state analysis involves locating the saddle point on the potential energy surface that corresponds to the highest energy point along the reaction coordinate. numberanalytics.com The structure and energy of the transition state are critical for determining the rate and selectivity of a reaction. numberanalytics.com In some cases, a single transition state can lead to multiple products, and the branching ratio may be temperature-dependent, reflecting the topology of the potential energy surface. wayne.edu For complex reactions, the experimentally observed kinetics may reflect an average over multiple transition states, corresponding to a "virtual" transition state. researchgate.net While specific computational studies on the reaction pathways of fluorodimethylborane are not detailed in the provided results, the general methodologies of reaction pathway elucidation and transition state analysis are well-established and could be applied to understand its reactivity, for instance in disproportionation reactions. oregonstate.edursc.orgnih.govarxiv.org

Mechanistic Insights from Ab Initio and DFT Calculations

Ab initio and Density Functional Theory (DFT) calculations have become indispensable tools for exploring the intricacies of chemical reactions and molecular structures. nih.govuol.de For fluorinated boranes, these computational methods provide a deep understanding of reaction mechanisms that are often difficult to probe experimentally. researchgate.net DFT calculations, for instance, have been successfully employed to unravel the complete mechanistic details of reactions involving borane catalysts. researchgate.net These theoretical studies can predict reaction pathways, identify transition states, and determine the influence of various substituents on reactivity. arxiv.org

In the context of borane chemistry, DFT has been used to investigate reaction mechanisms such as the dehydrocoupling of amine boranes and the hydrogenation of amides catalyzed by boranes. researchgate.netresearchgate.net These computational approaches allow for the exploration of extensive reaction networks, refinement of results with high-level ab initio calculations like CCSD(T), and automated validation of the findings. arxiv.org For instance, the M06-2X functional combined with a polarizable continuum model (PCM) for solvation effects has been effectively used to compute the free energy profiles of complex catalytic cycles involving boranes. nih.gov

A study on the full non-rigid group (f-NRG) of fluorodimethylborane, which has a Cs point group, determined its order to be 18 with 6 conjugacy classes. scirp.org The character table for this molecule was also computed using the GAP package, providing crucial information for understanding its symmetry properties. scirp.orgresearchgate.net

Energetic Profiles of Key Reaction Steps

DFT calculations have been instrumental in determining the energetic feasibility of various reaction steps. For example, in the dihydrosilylation of alkynes catalyzed by boranes, DFT calculations revealed that the activation barriers of the second SN2@Si transition states are in good agreement with experimentally observed reactivity. nih.gov The choice of hydrosilanes significantly influences the reaction outcome, and the computed energy profiles help to rationalize these observations. nih.gov

The following table provides a conceptual representation of data that can be derived from such computational studies, illustrating the relative energies of different species in a hypothetical reaction involving fluorodimethylborane.

Table 1: Hypothetical Energetic Profile for a Reaction of Fluorodimethylborane

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (Fluorodimethylborane + Substrate) | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate 1 | -5.7 |

| 4 | Transition State 2 | +10.8 |

| 5 | Products | -20.3 |

Note: This table is for illustrative purposes and does not represent actual experimental data.

Hydrogen Bonding Interactions and Anisotropy

Computational Assessment of Intermolecular Interactions

The study of intermolecular interactions, particularly hydrogen bonding, is critical for understanding the behavior of molecules in various environments. uctm.edunih.gov Computational methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are powerful tools for characterizing these interactions. frontiersin.orgbeilstein-journals.org These methods can quantify the strength of hydrogen bonds and identify the specific orbitals involved in the interaction. frontiersin.org

For fluorinated boranes, intermolecular interactions play a significant role in their chemical and physical properties. While not directly studying fluorodimethylborane, research on related amine borane adducts has shown that these molecules can form dihydrogen-bonded dimers. nih.gov DFT calculations have been used to theoretically characterize these dimeric species. nih.gov Furthermore, computational studies on various compounds have demonstrated the ability to calculate binding energies arising from intermolecular hydrogen bonds. frontiersin.org

Quantum mechanics calculations have been used to map the strength and directionality of hydrogen bonds for a wide range of chemical groups, providing a "context-free" assessment of these interactions. nih.govsemanticscholar.org In a comprehensive study, the interaction energies for numerous acceptor and donor molecules were calculated, revealing that the strength of neutral hydrogen bond acceptors and donors ranges from 0.3 to 1.7 times that of water. nih.gov Fluorodimethylborane was included in this dataset as a hydrogen bond acceptor. nih.gov

The following table summarizes key parameters from a large-scale computational study on hydrogen bond acceptors, including data for fluorodimethylborane.

Table 2: Computed Hydrogen Bond Acceptor Properties

| Compound | HB Strength (Relative to Water) | Interaction Energy (kcal/mol) |

|---|---|---|

| Fluorodimethylborane | 0.19 | -5.4 |

| N-methylacetamide | 0.19 | -11.6 |

| Dimethyl sulfoxide | 0.20 | -14.2 |

Source: Adapted from a computational study on hydrogen bond anisotropy. nih.gov

Anisotropic Characteristics in Fluorinated Boranes

Anisotropy, the property of being directionally dependent, is an important characteristic of many molecules, including fluorinated boranes. rsc.orgarxiv.org In the context of boranes, structural anisotropy can arise from factors such as non-symmetrical substitution patterns, leading to distinct molecular faces and the potential for diastereomeric adducts upon reaction. rsc.org This anisotropy can influence the molecule's Lewis acidity and its interactions with other molecules. rsc.org

Computational studies on ortho-halogenated triarylboranes have shown that their inherent structural anisotropy leads to the formation of atropisomeric dative adducts. rsc.org This phenomenon is a result of hindered rotation around single bonds in the adducts. The anisotropy of these boranes can be investigated using NMR spectroscopy and computational structural analysis. rsc.org

Furthermore, the concept of anisotropy extends to the thermal and mechanical properties of boron-containing materials. For instance, first-principles calculations on borophane (fully hydrogenated borophene) have revealed anisotropic intrinsic lattice thermal conductivity and mechanical properties. rsc.orgarxiv.org While these studies are on a different system, they highlight the general importance of considering anisotropic characteristics in boron chemistry.

Spectroscopic Characterization Methodologies

Vibrational Spectroscopy (IR and Raman)

Spectroscopic Signatures of Boron-Containing Frameworks

The spectroscopic analysis of boron-containing frameworks, such as those in organoboron compounds, provides significant insight into their molecular structure and bonding. Boron hydrides, or boranes, are electron-deficient molecules, a characteristic that dictates their unique structural and reactive properties. dalalinstitute.com The bonding in higher boranes is understood through the concept of 3-center-2-electron bonds. dalalinstitute.com

The spectroscopic signatures of boron compounds are influenced by the atoms directly bonded to the boron center. For instance, in borane (B79455) adducts, the stability is influenced by the Lewis base attached to the borane. wikipedia.org The geometry around the boron atom in N-O chelated boranes is typically a distorted tetrahedral shape. chemrxiv.org

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves the ionization of molecules and their separation based on their mass-to-charge ratio (m/z). sbfisica.org.br

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the unambiguous identification of compounds and the elucidation of their elemental composition. jeolusa.comnih.gov This technique can distinguish between molecules with very similar nominal masses but different elemental formulas. labmanager.commdpi.com The high resolving power of instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometers allows for detailed molecular formula assignments. mdpi.com In the analysis of complex mixtures, HRMS can help differentiate target compounds from background contaminants. jeolusa.com

For "Borane, fluorodimethyl-", HRMS would be instrumental in confirming its elemental composition by providing a highly accurate mass measurement of its molecular ion. This is particularly useful for organoboron compounds, where the presence of boron isotopes (¹⁰B and ¹¹B) can be used as a characteristic signature. nih.gov

Table 1: Theoretical Isotopic Distribution for Borane, fluorodimethyl- (C₂H₆BF)

| Ion | m/z (Theoretical) | Relative Abundance (%) |

| [C₂H₆¹⁰BF]⁺ | 60.0575 | 24.8 |

| [C₂H₆¹¹BF]⁺ | 61.0546 | 100.0 |

| [C₂H₅¹⁰BF]⁺ | 59.0497 | 2.2 |

| [C₂H₅¹¹BF]⁺ | 60.0468 | 8.8 |

This table presents a simplified theoretical isotopic pattern. The actual spectrum may show additional fragmentation peaks.

Ion Clustering Data Analysis

Ion clustering analysis in mass spectrometry can provide insights into intermolecular interactions and the formation of aggregates in the gas phase. engrxiv.org This can be particularly relevant for studying the behavior of polar molecules or compounds capable of forming non-covalent complexes. Clustering algorithms can be applied to mass spectrometry data to group ions with similar characteristics, aiding in the interpretation of complex spectra. copernicus.orgresearchgate.net

Electronic Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, probes the electronic transitions within a molecule. taylorfrancis.comethz.ch These methods provide information about the electronic structure, energy levels of molecular orbitals, and the photophysical properties of a compound. fiveable.me

Electronic Transitions and Absorption Properties

The absorption of UV-Visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. uobabylon.edu.iqkhanacademy.org The wavelength of maximum absorption (λmax) corresponds to the energy difference between these orbitals. fiveable.me The structure of a molecule, particularly the presence of chromophores (light-absorbing groups) and their conjugation, significantly influences the absorption spectrum. fiveable.me

For "Borane, fluorodimethyl-", the relevant electronic transitions would likely involve the sigma (σ) bonds of the B-C, B-F, and C-H bonds, as well as any non-bonding electrons on the fluorine atom. The absorption spectrum is expected to be in the ultraviolet region due to the absence of extensive conjugation. The specific λmax would be influenced by the electronic effects of the methyl and fluoro substituents on the boron center.

Photophysical Behavior of Borane, fluorodimethyl- Systems

The photophysical behavior of a molecule describes the processes that occur after it absorbs light, including fluorescence and phosphorescence. Many boron-containing systems, particularly those with extended π-systems or specific chelation, exhibit interesting photophysical properties such as strong fluorescence. chemrxiv.orgchemrxiv.orgmdpi.com The substituents on the boron atom can significantly influence these properties. chemrxiv.org For instance, the introduction of borane clusters into polymers can lead to photoluminescent materials. rsc.org

While specific photophysical data for "Borane, fluorodimethyl-" is not detailed in the search results, the study of related borane complexes suggests that its fluorescence properties would be dependent on its molecular structure and environment. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl groups would influence the energy levels of the frontier molecular orbitals and thus affect any potential emission.

Computational Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational means relies on solving the Schrödinger equation for a given molecule. Various levels of theory and basis sets can be employed, with the choice depending on the desired accuracy and the computational cost. For a comprehensive spectroscopic characterization of Borane, fluorodimethyl-, a multi-faceted computational approach would be necessary.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis and Fluorescence

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, which are crucial for understanding UV-Vis absorption and fluorescence spectra. TD-DFT calculates the energies of electronic transitions from the ground state to various excited states.

Theoretically, a TD-DFT calculation for Borane, fluorodimethyl- would involve optimizing the ground-state geometry and then computing the vertical excitation energies and oscillator strengths. These parameters directly correlate with the position (wavelength) and intensity of absorption bands in the UV-Vis spectrum. To predict fluorescence, the geometry of the first excited state would be optimized, and the energy difference between the optimized excited state and the ground state at that geometry would correspond to the emission energy.

A hypothetical data table for the predicted UV-Vis absorption of Borane, fluorodimethyl- based on a TD-DFT calculation might look like this:

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | Value | Value | Value |

| S₀ → S₂ | Value | Value | Value |

| S₀ → S₃ | Value | Value | Value |

| Note: The values in this table are placeholders and would need to be populated by actual computational results. |

Quantum Chemical Methods for NMR and Vibrational Frequencies

The prediction of Nuclear Magnetic Resonance (NMR) and vibrational (infrared and Raman) spectra involves different quantum chemical methodologies.

NMR Spectroscopy: The calculation of NMR chemical shifts and coupling constants is typically performed using methods like Gauge-Including Atomic Orbitals (GIAO) within the framework of Density Functional Theory (DFT). These calculations provide the isotropic shielding values for each nucleus (e.g., ¹H, ¹¹B, ¹³C, ¹⁹F in fluorodimethylborane), which can then be converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C).

A predicted NMR data table for Borane, fluorodimethyl- would contain the following information:

| Nucleus | Calculated Isotropic Shielding (ppm) | Calculated Chemical Shift (ppm) |

| ¹H (in CH₃) | Value | Value |

| ¹³C (in CH₃) | Value | Value |

| ¹¹B | Value | Value |

| ¹⁹F | Value | Value |

| Note: The values in this table are placeholders and would need to be populated by actual computational results. |

Vibrational Spectroscopy: The prediction of vibrational frequencies, which correspond to the peaks in an infrared (IR) or Raman spectrum, is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. This is typically done using DFT or other ab initio methods. The output provides the frequencies of the normal modes of vibration and their corresponding intensities (for IR) or scattering activities (for Raman). These theoretical frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-specific limitations.

A sample data table for the calculated vibrational frequencies of Borane, fluorodimethyl- might be structured as follows:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| B-F stretch | Value | Value | Value |

| C-H stretch (sym) | Value | Value | Value |

| C-H stretch (asym) | Value | Value | Value |

| CH₃ rock | Value | Value | Value |

| Note: The values in this table are placeholders and would need to be populated by actual computational results. |

Advanced Materials and Catalyst Development

Borane (B79455), fluorodimethyl- in Polymerization and Material Science

While specific research focusing exclusively on borane, fluorodimethyl- as a polymerization initiator is not extensively documented, its role can be inferred from the well-established chemistry of organoboranes in radical polymerization, particularly for fluorinated monomers. Organoborane/oxygen systems are known to be effective radical initiators that can function under mild conditions. psu.eduresearchgate.net The initiation process typically involves the reaction of the trialkylborane with oxygen, which generates alkyl radicals that subsequently initiate polymerization. psu.edu

In the context of fluorodimethylborane, the anticipated initiation mechanism would involve the formation of a methyl radical, which would then proceed to polymerize a suitable monomer. This method is particularly advantageous for the synthesis of fluoropolymers. psu.edu The general scheme for such a borane-mediated radical polymerization is characterized by its ability to produce polymers with predictable molecular weights and narrow molecular weight distributions, indicative of a controlled polymerization process. psu.edu

Table 1: General Characteristics of Borane-Mediated Radical Polymerization

| Feature | Description |

| Initiation System | Organoborane / Oxygen |

| Mechanism | Generation of alkyl radicals via oxidation of the borane. |

| Applicable Monomers | Wide range, including vinylidene fluoride (B91410) (VDF) and other fluoroacrylics. psu.edu |

| Reaction Conditions | Typically mild, often at ambient temperature. psu.edu |

| Control Features | Potential for predictable molecular weight and narrow polydispersity. psu.edu |

The application of this methodology allows for the synthesis of chain-end functionalized fluoropolymers, which can exhibit high surface activities, making them suitable for applications in polymer/inorganic composites. psu.edu

Integration into Functional Materials

The integration of borane, fluorodimethyl- into functional materials is an area with significant potential, primarily through the chemical modification of existing polymers or by acting as a building block in novel polymer synthesis. While direct examples involving fluorodimethylborane are scarce, the synthesis of new fluoroboronated materials by modifying fluorinated functional polymers provides a relevant framework. nih.govresearchgate.net

One approach involves the condensation of a fluoropolymer containing reactive functional groups with a boron-containing compound. For instance, a copolymer with carboxylic acid functionalities can be converted to an acid chloride and subsequently reacted with an aminophenyl boronic acid pinacol (B44631) ester to introduce boron moieties into the polymer structure. nih.gov A similar strategy could theoretically be employed to incorporate dimethylboryl groups, potentially via a precursor that could be converted to fluorodimethylborane post-polymerization.

The resulting fluoropolymers bearing boron-containing groups could have potential applications in various advanced fields such as electronics and protective coatings, owing to the unique properties conferred by the presence of both fluorine and boron. nih.gov

Role in Designing Novel Catalyst Systems

The Lewis acidity of boranes is a key characteristic that underpins their use in catalysis. While tris(pentafluorophenyl)borane, B(C6F5)3, is a widely studied and highly effective Lewis acid catalyst, the catalytic potential of smaller, fluorinated organoboranes like fluorodimethylborane is an area of increasing interest. mdpi.comrsc.org The electron-withdrawing nature of the fluorine atom in fluorodimethylborane is expected to enhance the Lewis acidity at the boron center compared to trimethylborane.

This enhanced Lewis acidity could enable fluorodimethylborane to catalyze a variety of organic transformations. For instance, organoboranes have been shown to act as effective phase-transfer catalysts for nucleophilic fluorination reactions. rsc.orgnih.govresearchgate.net In such systems, the borane's affinity for fluoride ions plays a crucial role. nih.gov The optimal catalytic activity is often found in boranes with a moderate fluoride affinity, as a very high affinity can lead to the formation of a stable fluoroborate that is reluctant to transfer the fluoride ion to the substrate. rsc.orgnih.gov

Table 2: Factors Influencing Lewis Acidity and Catalytic Activity of Organoboranes

| Factor | Influence on Lewis Acidity | Implication for Catalysis |

| Electronegativity of Substituents | More electronegative substituents increase Lewis acidity. | Can enhance catalytic activity in reactions requiring substrate activation. |

| Steric Hindrance | Bulky substituents can hinder access to the boron center, modulating reactivity. | Can influence selectivity in catalytic transformations. |

| Fluoride Ion Affinity | A key parameter in fluorination reactions. | An optimal affinity is required for efficient fluoride transfer. nih.gov |

The design of novel catalyst systems could leverage the specific electronic and steric properties of fluorodimethylborane. Its relatively small size and anticipated Lewis acidity make it a candidate for reactions where a less sterically hindered, yet still potent, Lewis acid is required.

Boron-Containing Nanomaterials Research

The development of boron-containing nanomaterials is a rapidly advancing field, with applications ranging from drug delivery to electronics. While there is no direct evidence of fluorodimethylborane being used as a precursor for such materials, its chemical properties suggest potential utility in this area.

Boron nitride (BN) nanomaterials, for example, are often synthesized via chemical vapor deposition (CVD) using various boron and nitrogen precursors. preciseceramic.com Borane derivatives are among the potential sources of boron for these processes. The synthesis of BN nanofilms can be achieved using binary precursors like B2H6-NH3 or single-source precursors such as borazine (B1220974). preciseceramic.com It is conceivable that fluorodimethylborane, under appropriate conditions, could serve as a boron source for the synthesis of doped or functionalized boron nitride materials.

Furthermore, the formation of boron nitride nanotubes (BNNTs) is believed to proceed through the formation of various BmNn chain and ring structures as precursors. pppl.govnih.gov The specific chemistry of the boron source can influence the formation and self-assembly of these intermediates. While current research focuses on simpler boron sources, the use of tailored organoboranes like fluorodimethylborane could offer a route to novel BNNT structures or synthesis methodologies. The synthesis of BN nanoparticles from single-source preceramic precursors like borazine highlights the importance of the molecular precursor's structure in determining the final nanomaterial's properties. researchgate.net

Future Perspectives and Emerging Research Areas

Green Chemistry Approaches in Fluorodimethylborane Synthesis

The synthesis of organoboranes and fluorinated compounds has traditionally relied on methods that can be resource-intensive and generate hazardous waste. The principles of green chemistry are increasingly being applied to mitigate these issues, and future research on fluorodimethylborane is expected to align with these sustainable practices.

Key green chemistry approaches applicable to the synthesis of fluorodimethylborane include:

Development of Greener Solvents: A significant portion of waste in chemical synthesis comes from volatile organic solvents. Research is focused on replacing hazardous solvents like chloroform and dichloromethane with more environmentally benign alternatives. Bio-renewable solvents such as Cyrene™, derived from cellulose, and γ-Valerolactone are emerging as viable alternatives to traditional dipolar aprotic solvents like NMP and DMF. The use of fluorous solvents, which are highly fluorinated compounds, offers the potential for biphasic catalysis, simplifying product separation and catalyst recycling.

Atom Economy and Waste Reduction: Future synthetic routes will prioritize atom economy, maximizing the incorporation of starting materials into the final product. This involves designing reactions that minimize the formation of byproducts.

Catalytic Methods: The development of highly efficient and recyclable catalysts can reduce the need for stoichiometric reagents and minimize waste. Research into catalytic methods for C-F bond formation is an active area that could lead to more sustainable routes for fluorinated boranes.

Enzymatic Synthesis: Biocatalysis offers a promising green alternative for the synthesis of organofluorine compounds. Enzymes like fluorinases can catalyze the formation of carbon-fluorine bonds under mild conditions. While direct enzymatic synthesis of fluorodimethylborane has not yet been reported, the growing field of enzyme engineering could lead to biocatalysts capable of performing such transformations with high selectivity and efficiency.

Automated Synthesis and High-Throughput Experimentation

The integration of automation and high-throughput experimentation (HTE) is revolutionizing chemical research by enabling the rapid synthesis and screening of new compounds and reaction conditions. These technologies are expected to significantly accelerate the discovery and optimization of fluorodimethylborane derivatives and their applications.

Automated Synthesis Platforms: Robotic systems can perform multi-step syntheses with high precision and reproducibility, allowing for the rapid generation of libraries of fluorodimethylborane analogs with varying substituents. This will facilitate systematic structure-activity relationship studies.

High-Throughput Screening (HTS): HTS allows for the parallel testing of a large number of compounds or reaction conditions. In the context of fluorodimethylborane, HTS can be employed to:

Rapidly screen for optimal catalysts and reaction conditions for its synthesis.

Evaluate the catalytic activity of fluorodimethylborane and its derivatives in various chemical transformations.

Discover new applications by screening its interactions with a wide range of substrates.

Miniaturization: Performing reactions on a nanomole scale significantly reduces the consumption of reagents and the generation of waste, aligning with the principles of green chemistry.

The data generated from these high-throughput methods will be invaluable for building the large datasets required for data-driven discovery.

Data-Driven Discovery in Borane (B79455) Chemistry

The synergy between computational chemistry and machine learning is creating new paradigms for the discovery and design of molecules with desired properties. These data-driven approaches are poised to accelerate innovation in the field of borane chemistry.

Predictive Modeling of Reactivity and Properties: Machine learning models can be trained on existing experimental and computational data to predict the chemical reactivity, Lewis acidity, and other physicochemical properties of new borane compounds. For instance, graph neural networks are being developed to predict the fluoride (B91410) ion affinity, a measure of Lewis acidity, directly from the molecular structure. Such models can guide synthetic efforts by prioritizing candidates with the most promising characteristics.

Computational Screening: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to perform in silico screening of virtual libraries of fluorodimethylborane derivatives. These computational studies can provide insights into reaction mechanisms, predict spectroscopic properties, and identify promising candidates for specific applications before they are synthesized in the lab.

Generative Models for Molecular Design: Advanced machine learning techniques, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be used to design novel borane structures with optimized properties. By learning from existing chemical data, these models can propose new molecules that are likely to possess desired functionalities.

The integration of these computational tools with automated synthesis and high-throughput screening creates a closed-loop system for accelerated discovery, where predictions are rapidly tested experimentally, and the results are fed back to improve the predictive models.

Interdisciplinary Research with Energy Applications

The unique electronic properties of organoboron and organofluorine compounds make them attractive candidates for applications in energy storage and conversion. Interdisciplinary research at the interface of chemistry, materials science, and engineering is expected to uncover novel roles for fluorodimethylborane and its derivatives in this critical area.

Electrolytes for Lithium-Ion Batteries: Fluorinated compounds are widely used as additives in the electrolytes of lithium-ion batteries to improve their performance and safety. They can enhance the stability of the solid electrolyte interphase (SEI) on the electrodes and improve the ionic conductivity of the electrolyte. Boron-containing additives have also been shown to improve battery performance. Research into fluorinated borates, such as lithium difluoro(oxalate)borate (LiDFOB), has demonstrated their potential as multifunctional electrolyte additives. The unique combination of fluorine and boron in fluorodimethylborane makes it a compelling candidate for investigation as a novel electrolyte additive to enhance the stability and efficiency of next-generation batteries.

Chemical Hydrogen Storage: Boron-based materials, such as ammonia borane and metal borohydrides, are being extensively studied for chemical hydrogen storage due to their high hydrogen content. While fluorodimethylborane itself is not a primary hydrogen storage material, its derivatives could play a role in catalysis for hydrogen release or in the development of new solid-state hydrogen storage materials.

Energetic Materials: The incorporation of fluorinated and boron-based components can enhance the energy density and combustion characteristics of propellants and other energetic materials. The reactivity of the N-F bond in difluoroamino groups, for example, is higher than that of the C-F bond, and its inclusion in boron composites has been shown to improve thermal conductivity and combustion efficiency. This suggests that fluorinated boranes could be explored for their potential in energetic formulations.

The continued exploration of these emerging research areas will undoubtedly lead to a deeper understanding of the fundamental properties of "Borane, fluorodimethyl-" and pave the way for its application in a wide range of innovative technologies.

Q & A

Basic: What are the established synthesis protocols for borane, fluorodimethyl-, and how can purity be optimized?

Synthesis typically involves multi-step reactions under inert conditions. For example, fluorodimethylborane derivatives may be prepared via ligand substitution or hydroboration, using precursors like dimethylamine borane or fluorinated reagents. Key steps include:

- Reagent preparation : Use anhydrous solvents (e.g., THF) and Schlenk-line techniques to avoid moisture .

- Reaction optimization : Monitor reaction progress via NMR to track boron coordination changes .

- Purification : Column chromatography or sublimation under vacuum to isolate high-purity products. Purity is validated via X-ray crystallography and elemental analysis .

Basic: What are the critical handling and storage considerations for borane, fluorodimethyl- in experimental settings?

Due to its air- and moisture-sensitive nature:

- Storage : Use sealed ampules under argon or nitrogen atmospheres at sub-ambient temperatures (-20°C) .

- Handling : Employ glovebox techniques for weighing and transferring. Reactivity with protic solvents (e.g., water, alcohols) necessitates rigorous drying of glassware .

- Safety : Conduct hazard assessments for fluoride release during decomposition, using fume hoods and personal protective equipment (PPE) .

Basic: Which analytical methods are most reliable for characterizing borane, fluorodimethyl-?

A combination of spectroscopic and crystallographic techniques is essential:

- NMR Spectroscopy : and NMR identify fluorine-boron bonding environments and quantify impurities .

- X-ray Diffraction : Resolves molecular geometry and confirms fluorination sites .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight and isotopic patterns .

- Elemental Analysis : Ensures stoichiometric accuracy of boron and fluorine content .

Advanced: How can researchers resolve contradictions in reported reactivity data for fluorodimethylborane derivatives?

Discrepancies often arise from variations in experimental conditions or analytical sensitivity. Mitigation strategies include:

- Standardized Protocols : Replicate studies using identical solvent systems, temperatures, and catalyst loadings .

- Cross-Validation : Compare results across multiple techniques (e.g., NMR, IR, XRD) to confirm reaction outcomes .

- Reference Materials : Use certified reference materials (CRMs) for fluorine quantification to minimize analytical bias .

Advanced: What mechanistic insights guide the design of fluorodimethylborane-based catalysts for hydrogen storage?

The compound’s B-F bond stability and Lewis acidity influence catalytic performance. Key considerations:

- Hydrolytic Dehydrogenation : Fluorine substituents modulate boron’s electrophilicity, affecting hydrolysis rates. Kinetic studies using gas chromatography can track release .

- Catalyst Support : Immobilize fluorodimethylborane on metal hydroxides (e.g., Ni(OH)) to enhance recyclability and reduce side reactions .

- Computational Modeling : DFT calculations predict transition states and optimize B-F bond activation pathways .

Advanced: How can computational methods enhance the understanding of fluorodimethylborane’s electronic structure?

- DFT Studies : Calculate frontier molecular orbitals to predict reactivity with nucleophiles or electrophiles .

- Molecular Dynamics : Simulate solvent effects on boron-fluorine bond dissociation energies .

- Benchmarking : Validate computational results against experimental XRD and NMR data .

Advanced: What interdisciplinary approaches are recommended for studying fluorodimethylborane’s environmental impact?

- Toxicity Screening : Use in vitro assays (e.g., cell viability tests) to assess fluoride release toxicity .

- Environmental Sampling : Deploy ICP-MS to detect boron and fluorine residues in water or soil near lab facilities .

- Lifecycle Analysis : Model degradation pathways under UV exposure or microbial activity using GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.